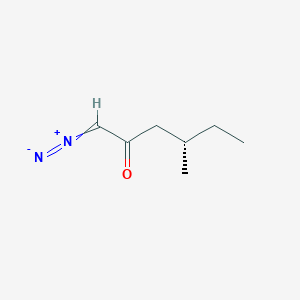
(4S)-1-diazonio-4-methylhex-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-1-diazonio-4-methylhex-1-en-2-olate is a unique organic compound characterized by its diazonium and enolate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-diazonio-4-methylhex-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often require a low-temperature environment to stabilize the diazonium ion. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid. The reaction proceeds as follows:
Diazotization: The amine precursor is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Formation of Enolate: The diazonium salt is then reacted with a suitable base to form the enolate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems to control temperature and reagent addition can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-diazonio-4-methylhex-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require mild conditions and the presence of a catalyst.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Halides, hydroxides, and other substituted derivatives.
Scientific Research Applications
(4S)-1-diazonio-4-methylhex-1-en-2-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4S)-1-diazonio-4-methylhex-1-en-2-olate involves its interaction with molecular targets through its diazonium and enolate groups. The diazonium group can participate in electrophilic aromatic substitution reactions, while the enolate group can act as a nucleophile in various chemical reactions. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4S)-1-diazonio-4-methylhex-1-en-2-ol: Similar structure but with a hydroxyl group instead of an enolate.
(4S)-1-diazonio-4-methylhex-1-en-2-one: Contains a ketone group instead of an enolate.
Properties
CAS No. |
61979-81-5 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(4S)-1-diazo-4-methylhexan-2-one |
InChI |
InChI=1S/C7H12N2O/c1-3-6(2)4-7(10)5-9-8/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
HJUZDGQTATZVAJ-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H](C)CC(=O)C=[N+]=[N-] |
Canonical SMILES |
CCC(C)CC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















